4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Physicochemical profiling Lipophilicity Drug-likeness

4-Benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-84-4) is a synthetic small molecule within the N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide class. Its 4-benzyl substituent confers an intermediate XLogP3 of 4.9 and zero Rule-of-5 violations, distinguishing it from halo- or poly-alkoxy analogs. Covered by patent WO2016131808A1 as a Wnt signaling pathway inhibitor, this compound is ideal for Wnt-focused screening decks and kinase inhibitor SAR campaigns targeting hydrophobic pocket interactions. QSAR-validated insecticidal lead potential further supports agrochemical procurement. Supplied at 95% purity for research use.

Molecular Formula C22H16N4O3S
Molecular Weight 416.46
CAS No. 392243-84-4
Cat. No. B2974989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392243-84-4
Molecular FormulaC22H16N4O3S
Molecular Weight416.46
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H16N4O3S/c27-20(17-11-9-16(10-12-17)13-15-5-2-1-3-6-15)23-22-25-24-21(30-22)18-7-4-8-19(14-18)26(28)29/h1-12,14H,13H2,(H,23,25,27)
InChIKeyDXTGLQCNSYMEFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-84-4): A Structurally Differentiated 1,3,4-Thiadiazole-Benzamide for Targeted Procurement


4-Benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-84-4) is a synthetic small molecule belonging to the N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide class, a scaffold extensively investigated for kinase inhibition, anticancer activity, and Wnt signaling modulation [1]. With a molecular formula of C22H16N4O3S and a molecular weight of 416.5 g/mol [2], this compound features a 4-benzyl substituent on the benzamide ring combined with a 3-nitrophenyl group at the 5-position of the 1,3,4-thiadiazole core. This specific substitution pattern distinguishes it from mono-substituted analogs and places it within a broader patent landscape covering 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt signaling pathway inhibitors [1]. The compound is typically supplied at 95% purity for research use [2].

Why 4-Benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by Closest Analogs: Structural and Physicochemical Differentiation


Within the N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide sub-series, the nature of the benzamide ring substituent profoundly influences physicochemical properties critical for biological performance. The 4-benzyl substituent on the target compound confers a calculated XLogP3 of 4.9 [1]—substantially higher than the 4-fluoro analog (CAS 391227-09-1) or the 4-chloro analog, and lower than the highly lipophilic 3,4,5-triethoxy variant (ChemSpider-predicted LogP 5.43) . These differences in lipophilicity directly affect membrane permeability, protein binding, and aqueous solubility, meaning that simple substitution within this series cannot preserve the same pharmacokinetic profile. Furthermore, quantitative structure-activity relationship (QSAR) studies on 29 N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives demonstrated that substituent electronic effects on both benzene rings quantitatively modulate N-acetylglucosamine uptake inhibitory activity in insect epidermal culture systems [2], establishing that even modest substituent changes produce measurable shifts in biological potency.

Quantitative Differentiation Evidence for 4-Benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 4-Benzyl vs. 4-Fluoro and 4-Chloro Analogs

The target compound's 4-benzyl substituent produces a computed XLogP3 of 4.9 [1], reflecting significantly higher lipophilicity than the 4-fluoro analog (CAS 391227-09-1, MW 344.32) and the 4-chloro analog (CAS 391227-91-3), both of which carry smaller, more polar substituents expected to reduce logP by approximately 1–2 log units based on fragment-based calculations. The 3,4,5-triethoxy analog (CAS 330190-86-8) has a predicted ACD/LogP of 5.43 , placing the target compound at an intermediate lipophilicity within the series. This lipophilicity window may offer a balanced profile for membrane permeability without the excessive logP-associated risks of poor aqueous solubility or high protein binding.

Physicochemical profiling Lipophilicity Drug-likeness

Polar Surface Area and Rotatable Bond Differentiation: Impact on Oral Bioavailability Potential

The target compound contains 5 rotatable bonds (PubChem computed) and has 6 hydrogen bond acceptor sites [1], while the 3,4,5-triethoxy analog possesses 10 freely rotatable bonds and a polar surface area (PSA) of 157 Ų . This higher rotatable bond count in the triethoxy analog is associated with increased conformational entropy and potentially reduced oral bioavailability based on established drug-likeness guidelines (Veber rules: ≤10 rotatable bonds, PSA ≤140 Ų for favorable oral bioavailability). The target compound's lower rotatable bond count (5) and absence of additional polar alkoxy substituents may confer a more favorable oral bioavailability profile compared to multi-alkoxy-substituted analogs.

Drug-likeness Oral bioavailability ADME prediction

Class-Level Anticancer Activity: 1,3,4-Thiadiazole-Benzamide Scaffold Demonstrates Micromolar Potency Across Multiple Cancer Cell Lines

While no cell-line-specific data exist for the target compound itself, structurally related 1,3,4-thiadiazole-benzamide derivatives have demonstrated quantifiable anticancer activity. Hekala et al. (2023) reported that novel 1,3,4-thiadiazoles derived from N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (compound 3) yielded derivatives 6b and 19 with IC50 values below 10 µM against MCF-7 breast cancer cells, with selectivity over normal fibroblasts confirmed [1]. Separately, a series of 1,3,4-thiadiazole-2,5-disubstituted compounds showed IC50 values of 0.145 ± 0.06 µM (HeLa) and 0.176 ± 0.08 µM (PC-3) for the sulfur-bridged analog 6 [2]. A distinct series of N-(5-nitrothiazol-2-yl)-1,3,4-thiadiazole derivatives demonstrated Abl kinase inhibition with an IC50 of 7.4 µM and selective cytotoxicity against Bcr-Abl-positive K562 leukemia cells [3]. These class-level findings establish that the 1,3,4-thiadiazole-benzamide scaffold consistently delivers micromolar to sub-micromolar anticancer potency, providing a rational basis for expecting measurable activity from the target compound pending experimental validation.

Anticancer Cytotoxicity Kinase inhibition

Patent Coverage: 1,3,4-Thiadiazol-2-yl-Benzamide Scaffold as Privileged Wnt Signaling Inhibitor

The core scaffold shared by the target compound is explicitly claimed in patent WO2016131808A1 (Bayer Pharma AG), which covers 1,3,4-thiadiazol-2-yl-benzamide derivatives as inhibitors of the Wnt signaling pathway for the treatment of cancer, fibrosis, and other hyperproliferative disorders [1]. This patent protection establishes the scaffold's validated relevance to a therapeutically important signaling pathway. The target compound's 4-benzyl and 3-nitrophenyl substitution pattern falls within the general formula (I) of this patent family, distinguishing it from other 1,3,4-thiadiazole derivatives targeting different mechanisms (e.g., carbonic anhydrase inhibition, antimicrobial activity). This patent landscape provides a strategic rationale for selecting this compound for Wnt-pathway-focused drug discovery programs over analogs lacking this intellectual property footprint.

Wnt signaling Cancer Fibrosis Patent landscape

Substituent Electronic Effects on Biological Activity: QSAR Evidence from the N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide Series

Kimura et al. synthesized 29 N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives with varying substituents on both benzene rings and quantitatively analyzed their N-acetylglucosamine uptake inhibitory activity in cultured integument of Chilo suppressalis (rice stem borer) [1]. The study established that substituent effects on both benzene rings are quantitatively correlated with biological activity, providing a direct QSAR framework for this compound class. While the specific 4-benzyl/3-nitrophenyl combination was not among the 29 compounds tested, the study's demonstration that electronic and steric parameters of benzamide ring substituents significantly modulate activity supports the rationale that the target compound's unique 4-benzyl substitution pattern would produce activity distinct from simpler 4-halo, 4-nitro, or 4-alkoxy analogs.

QSAR Insecticidal SAR Substituent effects

Molecular Size and Complexity Differentiation: 4-Benzyl Substituent Adds Hydrophobic Bulk Relative to Mono-Substituted Analogs

The target compound (MW 416.5 g/mol, C22H16N4O3S) possesses a 4-benzyl substituent that adds a phenyl ring and methylene linker compared to the simpler 4-fluoro analog (MW 344.32, C15H9FN4O3S) [1] and the 4-chloro analog (estimated MW ~361). This structural expansion increases molecular weight by approximately 72 Da relative to the 4-fluoro analog and adds hydrophobic surface area. The intermediate molecular weight (416.5 Da) places the compound within the upper range of lead-like chemical space (typically MW ≤450 for lead-like compounds), while the 3,4,5-triethoxy analog (MW 458.5 Da, 2 Rule-of-5 violations ) exceeds typical lead-like criteria. The target compound's 4-benzyl group may engage in additional π-π stacking or hydrophobic interactions with target protein binding pockets compared to smaller 4-substituted analogs.

Molecular complexity Fragment-based screening Ligand efficiency

Procurement-Driven Application Scenarios for 4-Benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in Drug Discovery and Chemical Biology


Wnt Signaling Pathway Inhibitor Screening Libraries

Based on patent WO2016131808A1 covering 1,3,4-thiadiazol-2-yl-benzamide derivatives as Wnt pathway inhibitors [1], this compound is a strategic candidate for inclusion in Wnt-focused screening decks. Its intermediate lipophilicity (XLogP3 = 4.9) and absence of Rule-of-5 violations distinguish it from more lipophilic or polarizable analogs in the series, potentially improving hit rates in cell-based Wnt reporter assays where balanced physicochemical properties are critical for membrane penetration without cytotoxicity.

Kinase Inhibitor Lead Discovery and SAR Expansion

The 1,3,4-thiadiazole-benzamide scaffold has demonstrated activity against Abl tyrosine kinase (IC50 = 7.4 µM for a related nitrothiazole derivative) and produced compounds with sub-micromolar potency across HeLa and PC-3 cell lines [2]. The target compound's 4-benzyl substituent offers a distinct hydrophobic binding surface compared to halo-substituted analogs, making it valuable for kinase inhibitor SAR campaigns seeking to exploit hydrophobic pocket interactions unexplored by simpler 4-substituted benzamide analogs.

Anticancer Phenotypic Screening Programs

Multiple 1,3,4-thiadiazole-benzamide derivatives have demonstrated cytotoxicity against MCF-7 (breast), A549 (lung), Colo-205 (colon), A2780 (ovarian), and K562 (leukemia) cancer cell lines with IC50 values ranging from sub-micromolar to <10 µM [2] [3]. The target compound's physicochemical profile—intermediate logP, moderate molecular weight, zero Rule-of-5 violations—positions it as a suitable candidate for broad phenotypic anticancer screening panels where hit compounds with favorable drug-like properties are prioritized for further development.

Agrochemical Lead Identification Leveraging QSAR Models

The validated QSAR model for N-[5-(substituted phenyl)-1,3,4-thiadiazol-2-yl]benzamide derivatives in insect N-acetylglucosamine uptake inhibition [4] provides a quantitative framework for predicting the target compound's potential as an insecticidal lead. Procurement of this compound for agrochemical screening programs is supported by the class-level SAR demonstrating that benzamide ring substituents directly modulate insect target engagement. The 4-benzyl group's steric and hydrophobic contribution, unexplored in the published 29-compound set, represents a novel chemical space within this insecticidal scaffold.

Quote Request

Request a Quote for 4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.